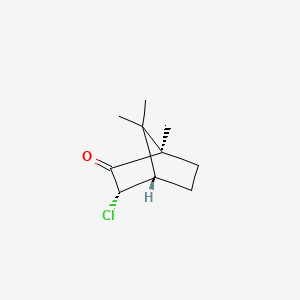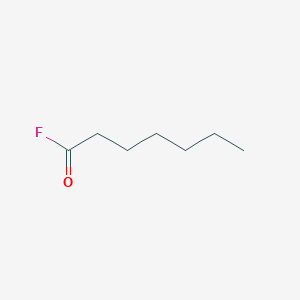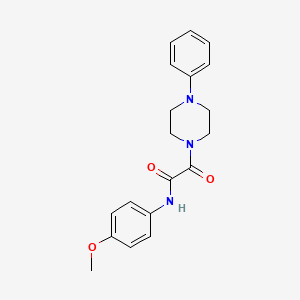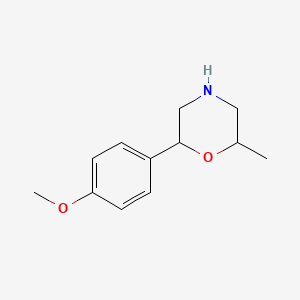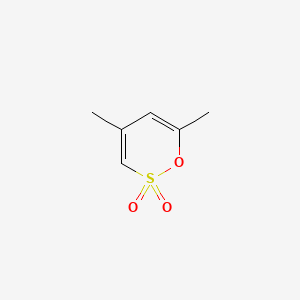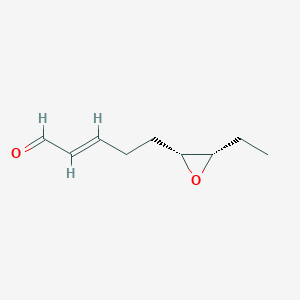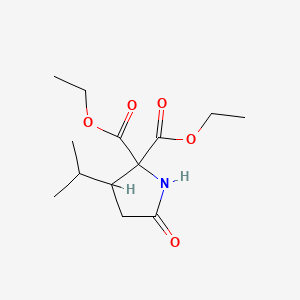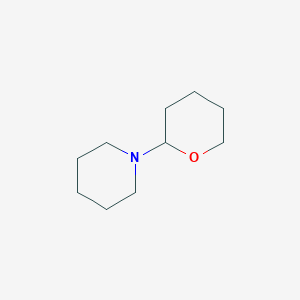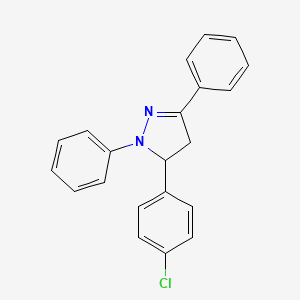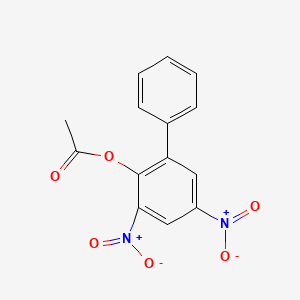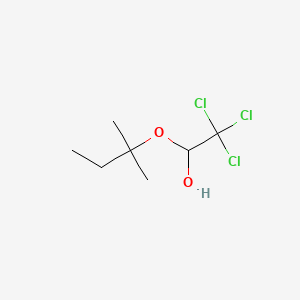
1-(tert-Pentyloxy)-2,2,2-trichloroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Pentyloxy)-2,2,2-trichloroethanol is an organic compound characterized by its unique structure, which includes a trichloroethanol backbone with a tert-pentyloxy group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Pentyloxy)-2,2,2-trichloroethanol typically involves the reaction of trichloroethanol with tert-pentyl alcohol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The process involves the nucleophilic substitution of the hydroxyl group in trichloroethanol by the tert-pentyloxy group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Pentyloxy)-2,2,2-trichloroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the tert-pentyloxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or hydrochloric acid facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(tert-Pentyloxy)-2,2,2-trichloroethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the manufacture of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(tert-Pentyloxy)-2,2,2-trichloroethanol involves its interaction with molecular targets such as enzymes and receptors. The tert-pentyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with specific enzymes, altering their activity and leading to various biochemical effects.
Comparison with Similar Compounds
- 1-(tert-Pentyloxy)-2,2,2-trichloroethane
- 1-(tert-Pentyloxy)-2,2,2-trichloropropanol
- 1-(tert-Pentyloxy)-2,2,2-trichlorobutane
Comparison: Compared to these similar compounds, 1-(tert-Pentyloxy)-2,2,2-trichloroethanol is unique due to its specific structure and reactivity. The presence of the trichloroethanol backbone provides distinct chemical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
541-63-9 |
|---|---|
Molecular Formula |
C7H13Cl3O2 |
Molecular Weight |
235.5 g/mol |
IUPAC Name |
2,2,2-trichloro-1-(2-methylbutan-2-yloxy)ethanol |
InChI |
InChI=1S/C7H13Cl3O2/c1-4-6(2,3)12-5(11)7(8,9)10/h5,11H,4H2,1-3H3 |
InChI Key |
VSYFHDGUUKGQEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


